![molecular formula C23H29N3O6 B12466068 Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
Decyl 3-[(3,5-dinitrophenyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 3-[(3,5-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C23H29N3O6. It is characterized by the presence of a decyl ester group, a benzoate moiety, and a dinitrophenylamino substituent. This compound is notable for its complex structure, which includes multiple aromatic rings, nitro groups, and an ester linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 3-[(3,5-dinitrophenyl)amino]benzoate typically involves the esterification of 3-[(3,5-dinitrophenyl)amino]benzoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recovered and recycled is also common to enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Decyl 3-[(3,5-dinitrophenyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Decyl 3-[(3,5-dinitrophenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of Decyl 3-[(3,5-dinitrophenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed, releasing the active benzoic acid derivative .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: A compound with similar dinitrophenyl and amino groups but different core structure.
3,5-Dinitrobenzoic acid: Shares the dinitrophenyl group but lacks the ester and amino functionalities.
Uniqueness
Decyl 3-[(3,5-dinitrophenyl)amino]benzoate is unique due to its combination of a long alkyl chain, ester linkage, and dinitrophenylamino substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propiedades
Fórmula molecular |
C23H29N3O6 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
decyl 3-(3,5-dinitroanilino)benzoate |
InChI |
InChI=1S/C23H29N3O6/c1-2-3-4-5-6-7-8-9-13-32-23(27)18-11-10-12-19(14-18)24-20-15-21(25(28)29)17-22(16-20)26(30)31/h10-12,14-17,24H,2-9,13H2,1H3 |
Clave InChI |
ZHPZKCMNKIXXJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12465994.png)
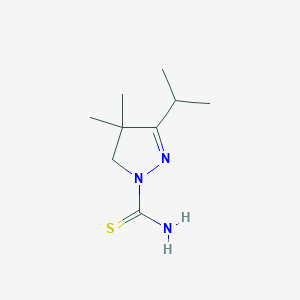
![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)
![2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12466002.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)
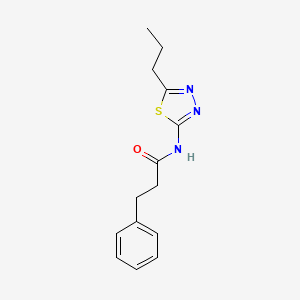
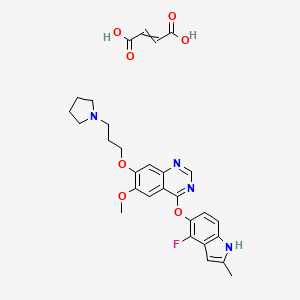
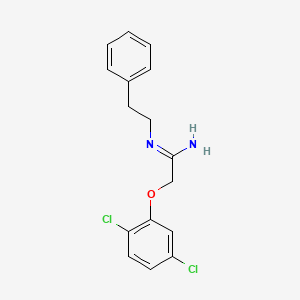
![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
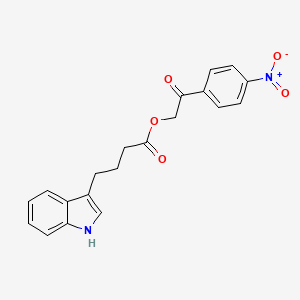
![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
